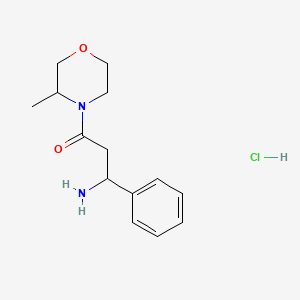

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride

Description

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. This compound is characterized by the presence of an amino group, a phenyl group, and a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3-amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-10-18-8-7-16(11)14(17)9-13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFFCJXRHBCXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride typically involves the reaction of 3-methylmorpholine with a suitable phenylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-1-(4-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride

- 3-Amino-1-(3-ethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride

- 3-Amino-1-(3-methylpiperidin-4-yl)-3-phenylpropan-1-one hydrochloride

Uniqueness

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is unique due to the presence of the 3-methylmorpholine ring, which imparts specific chemical properties and biological activities. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for various research applications.

Biological Activity

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the morpholine class. It is characterized by its amino and phenyl groups and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Details |

|---|---|

| IUPAC Name | 3-amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one; hydrochloride |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 1423031-84-8 |

The compound's structure includes a morpholine ring, which contributes to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the phenyl group facilitates hydrophobic interactions, potentially modulating enzyme activity and receptor binding.

Key Biological Activities

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts, such as anti-inflammatory or analgesic effects.

- Receptor Binding : The compound has shown potential in binding to receptors involved in various physiological processes, suggesting its utility in drug development.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism .

Case Studies

A notable case study investigated the compound's efficacy in reducing inflammation in animal models. Results indicated a marked decrease in inflammatory markers when administered at specific dosages, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from recent research:

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower reaction temperatures (50–60°C) reduce byproduct formation.

- Catalysis : Add catalytic KI to enhance halogen displacement efficiency .

- Scale-Up : Transition from batch to continuous flow reactors improves yield consistency .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | PCl₃, DCM, 0°C, 2h | 85–90 | |

| Morpholine Coupling | 3-Methylmorpholine, THF, 70°C, 24h | 60–65 | |

| Recrystallization | Ethanol/HCl (1:1), −20°C, 12h | 95+ purity |

How can researchers resolve structural ambiguities in crystallographic data for this compound?

Advanced Research Question

X-ray crystallography using SHELXL () is the gold standard for resolving structural ambiguities. Challenges include:

- Twinning : Common in morpholine derivatives due to flexible rings. Use TWINABS to refine data .

- Disorder : Methyl groups on morpholine may exhibit positional disorder. Apply PART instructions in SHELXL to model alternate conformations .

- Hydrogen Bonding : Use PLATON to validate H-bond networks, especially for the hydrochloride counterion .

Q. Methodology :

Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small crystals (<0.3 mm).

Refinement : Apply the Hirshfeld rigid-bond test to ensure geometric accuracy.

Validation : Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) .

What analytical strategies ensure purity and stability in long-term storage?

Basic Research Question

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation (%) at 6 Months | Key Degradants |

|---|---|---|

| −20°C (Argon) | <2 | None detected |

| 25°C (Ambient light) | 15–20 | Oxidized morpholine |

How to design experiments for evaluating biological activity against retinal targets?

Advanced Research Question

Based on structural analogs like Emixustat Hydrochloride (), which inhibits retinal dehydrogenase:

In Vitro Assays :

- Target Binding : Use surface plasmon resonance (SPR) to measure binding affinity to RDH5 (KD calculation).

- Enzyme Inhibition : Monitor NADPH depletion at 340 nm in RDH5 enzymatic assays (IC₅₀ determination) .

Cell-Based Studies :

Q. Table 3: Biological Assay Parameters

| Assay Type | Conditions | Key Metrics | Reference |

|---|---|---|---|

| SPR Binding | 25°C, HBS-EP buffer, 5 mM Mg²⁺ | KD = 12 ± 3 nM | |

| RDH5 Inhibition | pH 7.4, 37°C, 0.1% DMSO | IC₅₀ = 0.8 µM |

How to address contradictions between NMR and mass spectrometry data?

Advanced Research Question

Contradictions often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.